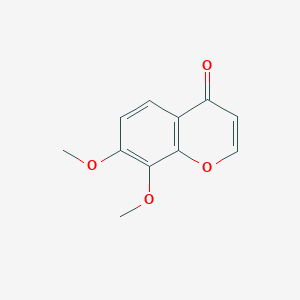

7,8-Dimethoxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

7,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C11H10O4/c1-13-9-4-3-7-8(12)5-6-15-10(7)11(9)14-2/h3-6H,1-2H3 |

InChI Key |

GVGHFHNJSRAVEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=CO2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7,8 Dimethoxy 4h Chromen 4 One

General Synthetic Strategies for 4H-Chromen-4-one Core

The synthesis of the 4H-chromen-4-one scaffold, the fundamental structure of 7,8-Dimethoxy-4H-chromen-4-one, can be achieved through various established methods. These strategies often involve the cyclization of appropriately substituted phenolic precursors. Classical approaches include the Baker-Venkataraman rearrangement, Claisen-Schmidt condensation, and the Allan-Robinson reaction, among others. researchgate.net More contemporary methods often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. researchgate.net

Key Precursors and Reaction Cascade Design

The construction of the 7,8-dimethoxy substituted chromone (B188151) core typically starts from a suitably functionalized 2-hydroxyacetophenone (B1195853) derivative. A common precursor is 1-(2-hydroxy-3,4-dimethoxyphenyl)ethan-1-one. This starting material contains the necessary phenolic hydroxyl group and the vicinal dimethoxy arrangement required for the target molecule.

One prevalent synthetic route involves the reaction of the 2-hydroxyacetophenone precursor with an agent that provides the additional carbon atoms needed to form the pyranone ring. For instance, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by acid-catalyzed cyclization is a common and effective method. acs.org This reaction proceeds through the formation of an enaminone intermediate, which then undergoes intramolecular cyclization to yield the chromone core. acs.org

Another well-established pathway is the Claisen-Schmidt condensation, which involves the reaction of a substituted 2-hydroxyacetophenone with a benzaldehyde (B42025) derivative to form a chalcone (B49325) intermediate. tsijournals.com Subsequent oxidative cyclization of this chalcone, often mediated by reagents like iodine in DMSO, leads to the formation of the 4H-chromen-4-one ring system. tsijournals.com

Catalysis and Reaction Condition Optimization

The efficiency and selectivity of chromone synthesis are highly dependent on the choice of catalysts and reaction conditions. Both acid and base catalysis are widely employed. In the cyclization of chalcone intermediates, strong acids such as concentrated hydrochloric acid or sulfuric acid are often used, though care must be taken to avoid side reactions like over-oxidation. ijrpc.com

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of 4H-chromen-4-ones. acs.orgfigshare.com For example, the intramolecular acylation of alkenyl bromides with aldehydes, catalyzed by a palladium complex such as Pd(PPh₃)₄/Xphos, provides a versatile route to diversely functionalized chromones. researchgate.netacs.orgfigshare.com Optimization of these catalytic systems involves screening different ligands, bases, and solvents to maximize yield and minimize reaction times. For instance, in some palladium-catalyzed carbonylative cyclizations, the choice of base (e.g., Et₂NH vs. K₂CO₃) can significantly influence the regioselectivity of the reaction, favoring the formation of chromones over other potential products like aurones. acs.org

Microwave irradiation has also been utilized as an alternative heating method to accelerate reaction rates and, in some cases, improve yields in chromone synthesis. researchgate.net

Regioselective Installation of Methoxy (B1213986) Groups

The specific placement of the methoxy groups at the 7 and 8 positions is crucial for the identity of the target compound. This is typically achieved by starting with a precursor that already contains the desired substitution pattern, such as 1-(2-hydroxy-3,4-dimethoxyphenyl)ethan-1-one. The synthesis of this precursor itself relies on regioselective reactions.

In some cases, methoxy groups can be introduced onto a pre-existing chromone or precursor ring system. However, achieving specific regioselectivity can be challenging due to the directing effects of other substituents on the aromatic ring. O-methylation reactions using reagents like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base (e.g., K₂CO₃) are common methods for introducing methoxy groups. tsijournals.comnih.gov The precise control of stoichiometry and reaction conditions is necessary to ensure the desired methoxylation pattern and avoid the formation of isomeric byproducts.

Chemical Derivatization and Analog Synthesis of this compound

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogs. These modifications are typically aimed at exploring structure-activity relationships for various biological applications.

Demethylation Reactions for Hydroxylated Derivatives

A common and important transformation is the demethylation of the methoxy groups to yield the corresponding hydroxylated derivatives. This is often desirable as the presence of free hydroxyl groups can significantly impact the biological activity of the molecule.

A standard reagent for this purpose is boron tribromide (BBr₃) in a suitable solvent like dichloromethane. This powerful Lewis acid effectively cleaves the methyl ethers to afford the dihydroxy product, 7,8-dihydroxy-4H-chromen-4-one. The reaction is typically performed at low temperatures to control its reactivity. Another reagent that can be employed for demethylation is 48% aqueous hydrobromic acid (HBr) under reflux conditions.

Selective demethylation can sometimes be achieved, although it is often challenging. For instance, some studies have reported that under certain conditions, one methoxy group may be preferentially cleaved over another, though this is highly dependent on the specific substrate and reagents used. acgpubs.org

| Reagent | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78°C to room temperature | 7,8-Dihydroxy-4H-chromen-4-one | |

| Hydrobromic acid (48% aq. HBr) | - | Reflux | 7,8-Dihydroxy-4H-chromen-4-one | |

| Semicarbazide/Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Selective C5-demethylation | acgpubs.org |

Functionalization at Position 2 (e.g., aryl, heteroaryl, alkyl substituents)

Position 2 of the 4H-chromen-4-one ring is a common site for the introduction of various substituents, leading to a large family of derivatives known as flavones (if an aryl group is present). The synthesis of these 2-substituted derivatives often starts from the appropriate 2-hydroxyacetophenone and an aldehyde.

For example, the condensation of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethan-1-one with a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) in the presence of an acid catalyst can lead to the formation of 2-aryl-7,8-dimethoxy-4H-chromen-4-ones. Similarly, heteroaromatic aldehydes can be used to introduce heteroaryl substituents at the 2-position. ajol.info For instance, the reaction with indole-3-carboxaldehyde (B46971) has been reported to yield 2-(1H-indol-3-yl)-7,8-dimethoxy-4H-chromen-4-one. ajol.info

Palladium-catalyzed cross-coupling reactions also provide a powerful means to functionalize the chromone core. researchgate.net For instance, a pre-functionalized chromone (e.g., with a halogen at position 2) can be coupled with various boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling) to introduce a wide array of aryl, heteroaryl, or alkyl groups. researchgate.netgoogle.com

| Reactant | Reagents/Conditions | Substituent at Position 2 | Product Name | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Acid-catalyzed condensation | 4-(Dimethylamino)phenyl | 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one | |

| Indole-3-carboxaldehyde | - | 1H-Indol-3-yl | 2-(1H-Indol-3-yl)-7,8-dimethoxy-4H-chromen-4-one | ajol.info |

| 2-Chloroquinoline-3-carbaldehyde | - | 2-Chloroquinolin-3-yl | 2-(2-Chloroquinolin-3-yl)-7,8-dimethoxy-4H-chromen-4-one | ajol.info |

Modifications of the Chromenone Ring System

The inherent reactivity of the 4H-chromen-4-one core allows for various chemical transformations that alter the heterocyclic ring structure itself, rather than just the substituents. These modifications are key to creating novel scaffolds with potentially different biological activities.

The γ-pyrone ring of the chromenone system is susceptible to both reduction and ring-opening reactions under specific conditions. The carbonyl group at the C-4 position can be reduced to form dihydro derivatives, altering the planarity and electronic properties of the ring system. rsc.org Furthermore, the electron-rich nature of the 7,8-dimethoxy substitution pattern makes the benzene (B151609) portion of the chromenone susceptible to oxidative modifications, which can lead to quinone-type structures. rsc.org

More complex transformations involve the opening of the pyrone ring, often initiated by nucleophilic attack at the C-2 position. sigmaaldrich.com These reactions can lead to the formation of entirely different heterocyclic systems. For example, studies on related chromone derivatives have shown that reaction with certain nucleophiles can lead to ring-opening followed by recyclization to form pyridines, pyrimidines, or imidazoles. sigmaaldrich.com The presence of a good leaving group or a reactive substituent at the C-3 position can facilitate these transformations. sigmaaldrich.com

Another strategy for modifying the core structure is through cycloaddition reactions or by building additional rings onto the existing framework. A notable example is the synthesis of a tetracyclic 7,8-dimethoxy-4H-chromeno[4,3-d]thiazol-2-yl derivative, which starts from 3-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one. nih.gov This demonstrates how the chromenone skeleton can be used as a template for constructing more complex, fused heterocyclic systems.

| Modification Type | Description | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Reduction | Reduction of the C4-carbonyl group and/or the C2-C3 double bond. | e.g., Catalytic Hydrogenation (H₂/Pd-C) | Chromanone or Dihydro-chromen-4-one | rsc.orgtandfonline.com |

| Ring-Opening/Rearrangement | Nucleophilic attack at the C2 position leading to the opening of the pyrone ring, often followed by rearrangement or recyclization. | Various nucleophiles (e.g., hydrazines, amidines) | Other heterocycles (e.g., pyrazoles, pyrimidines) | sigmaaldrich.com |

| Annulation | Construction of an additional ring fused to the chromenone core. | e.g., Reaction of a di-functionalized chromone with a suitable partner. Starting from 3-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one. | Fused polycyclic systems (e.g., Chromeno[4,3-d]thiazole) | nih.gov |

| Oxidation | Oxidation of the benzene ring, particularly when activated by hydroxyl groups (derived from demethylation). | Oxidizing agents | Quinone-type structures | rsc.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is gaining traction for the synthesis of complex molecules like flavonoids and chromones, offering mild reaction conditions and high regio- and enantioselectivity. nih.govmdpi.com While specific chemoenzymatic routes targeting this compound are not extensively documented, methods developed for the general chromone class are highly applicable.

A significant advance is the use of lipases to mediate the synthesis of the chromone core. tandfonline.comtandfonline.com One prominent method involves the lipase-mediated oxidative cyclization of o-hydroxyphenyl enaminones to produce 3-hydroxy chromones. tandfonline.comresearchgate.net In this process, a lipase (B570770), such as Novozym 435 (an immobilized Candida antarctica lipase B), catalyzes the formation of a peroxyacid in situ from a simple ester (like ethyl acetate) and an oxidant (like urea-hydrogen peroxide). tandfonline.comtandfonline.com This peroxyacid then acts as the oxidant for the cyclization of the enaminone precursor. tandfonline.com This enzymatic process is noted for being environmentally friendly, proceeding under mild conditions with short reaction times, and the biocatalyst can often be reused. tandfonline.comresearchgate.net

Lipases have also been employed in regioselective domino reactions to synthesize chromenone derivatives from 1,3-dicarbonyls and α,β-unsaturated aldehydes. rsc.org The choice of lipase and solvent can control the outcome of the reaction, leading to different types of chromenone products. rsc.org Furthermore, a combination of enzymatic and photoredox catalysis has been developed for the construction of 3-aminoalkyl chromones from o-hydroxyaryl enaminones, showcasing a sophisticated one-pot sequential catalytic approach. acs.org

Beyond the synthesis of the core ring, enzymes are used for modifying flavonoids to enhance their physicochemical properties, such as solubility and bioavailability. nih.govusc.esresearchgate.net Lipase-catalyzed acylation is a common strategy to increase the lipophilicity of these compounds. nih.gov Additionally, other enzymes like unspecific peroxygenases (UPOs) are being explored for the specific hydroxylation of flavonoid skeletons, offering a potential route for the targeted synthesis of polyhydroxylated derivatives. usc.es

| Enzymatic Strategy | Enzyme | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| Oxidative Cyclization | Lipase (e.g., Novozym 435) | In situ generation of peroxyacid for cyclization | o-Hydroxyphenyl enaminones | 3-Hydroxy chromones | tandfonline.comtandfonline.comresearchgate.net |

| Domino Cyclization | Lipase (e.g., from Pseudomonas fluorescens) | Regioselective domino reaction | 1,3-Dicarbonyls and α,β-unsaturated aldehydes | 2H-Chromenones | rsc.org |

| Combined Catalysis | Lipase and Photoredox Catalyst | Enzymatic hydrolysis followed by photoredox-mediated C-C bond formation and cyclization | o-Hydroxyaryl enaminones and N-arylglycine esters | 3-Aminoalkyl chromones | acs.org |

| Acylation | Lipase | Esterification/Transesterification | Flavonoids/Chromones and acyl donors | Flavonoid/Chromone esters | nih.gov |

| Hydroxylation | Unspecific Peroxygenase (UPO) | Regioselective C-H hydroxylation | Flavonoids | Hydroxylated flavonoids | usc.es |

Preclinical Biological and Pharmacological Investigations of 7,8 Dimethoxy 4h Chromen 4 One and Its Derivatives

In Vivo Studies in Preclinical Animal Models

Preclinical Pharmacodynamic Endpoints

The pharmacodynamic properties of 7,8-Dimethoxy-4H-chromen-4-one and its derivatives are primarily understood through the mechanisms underlying their therapeutic effects observed in preclinical models. Research into related chromone (B188151) structures reveals that these compounds engage with specific cellular signaling pathways to exert their biological activities.

A key pharmacodynamic endpoint is the modulation of inflammatory pathways. Derivatives of 2-phenyl-4H-chromen-4-one have been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory effects of certain 4-aryl-4H-chromenes are also linked to macrophage repolarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state, along with a reduction in the expression of surface receptors like TLR4.

In the context of neuropharmacology, a significant pharmacodynamic effect is the activation of the Tropomyosin receptor kinase B (TrkB). Structurally similar compounds, such as 4'-dimethylamino-7,8-dihydroxyflavone, act as TrkB agonists, mimicking the function of brain-derived neurotrophic factor (BDNF). This agonistic activity triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for promoting neuronal survival and neurogenesis.

For diabetic retinopathy models, 4H-chromen-4-one derivatives have been identified as inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). By inhibiting ROCK I and ROCK II, these compounds protect retinal neurons from apoptosis and oxidative stress induced by high glucose levels.

Pharmacokinetic Assessment in Animal Models (Absorption, Distribution, Metabolism, Excretion)

While specific pharmacokinetic data for this compound is limited, studies on structurally similar methoxyflavones in animal models provide significant insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile.

Distribution: Following absorption, methoxyflavones distribute into various tissues. In rats, the highest concentrations of DMF are found in the liver and kidneys nih.govheimat-ltd.com. The compound is also detected in other organs, including the lungs, testes, and brain, indicating it can cross the blood-brain barrier nih.govheimat-ltd.com. Pharmacokinetic analysis of the related compound 7,8-dihydroxyflavone (B1666355) in neonatal mice confirms rapid distribution to the brain, although the extent of this distribution was low, with brain concentrations being about 10-fold lower than plasma concentrations frontiersin.org.

Metabolism: Metabolism is a major clearance pathway for methoxyflavones. The primary metabolic reactions include O-demethylation and hydroxylation, followed by conjugation. Microbial transformation studies of 7,8-dimethoxyflavone (B191122) itself revealed that fungi like Mucor ramannianus can produce metabolites such as 7,8-dimethoxy-4'-hydroxyflavone and 7,4'-dihydroxy-8-methoxyflavone, while Aspergillus flavus converts it to 7-hydroxy-8-methoxyflavone nih.gov. Human cytochrome P450 enzymes, particularly CYP1B1 and CYP2A13, are involved in the O-demethylation of methoxyflavones nih.gov. After these initial phase I reactions, the resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion nih.govmdpi.com.

Excretion: The metabolites of methoxyflavones are eliminated from the body through both urine and feces nih.gov. In rat studies, the parent compound (DMF) had a dose recovery of approximately 3.10% in urine and 0.96% in feces, with the majority of the excreted substance being in the form of demethylated, sulfated, and glucuronidated products nih.govheimat-ltd.com. The elimination half-life for DMF in rats is estimated to be between 3 and 6 hours nih.gov.

Specific Biological Activity Spectrum

Anticancer and Cytotoxic Research against Various Cancer Cell Lines

Derivatives of the 4H-chromen-4-one scaffold have been the subject of extensive research for their potential as anticancer agents, demonstrating cytotoxic activity against a range of human cancer cell lines.

Investigations have shown that chromen-4-one derivatives exhibit moderate to potent cytotoxic effects. In one study, a series of synthesized chromen-4-one compounds were evaluated against human promyelocytic leukemia (HL-60), T-cell acute lymphoblastic leukemia (MOLT-4), and breast adenocarcinoma (MCF-7) cell lines. While the chromen-4-one derivatives showed moderate activity, their related chromane-2,4-dione counterparts generally displayed higher potency, particularly against the leukemia cell lines.

Other research has highlighted the potential of specific chromene derivatives to surpass the activity of standard chemotherapeutic drugs. For instance, certain novel chromene compounds have shown greater anticancer activity against human colon cancer cell lines (HT-29) and liver cancer cell lines (HepG-2) than the reference drug doxorubicin. Another derivative demonstrated superior activity against breast adenocarcinoma (MCF-7) compared to the standard drug. These findings underscore the therapeutic potential of the chromene scaffold as a source for developing new and effective anticancer agents.

Table 1: Cytotoxic Activity of Chromone Derivatives Against Various Cancer Cell Lines This is an interactive table. Select a cell line to see more details.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|---|

| Chromen-4-one Derivative | MOLT-4 | >100 | Doxorubicin |

| Chromane-2,4-dione Derivative | MOLT-4 | 24.4 ± 2.6 | Doxorubicin |

| Chromane-2,4-dione Derivative | HL-60 | 42.0 ± 2.7 | Doxorubicin |

| Chromane-2,4-dione Derivative | MCF-7 | 68.4 ± 3.9 | Doxorubicin |

| Chromene Derivative 2 | HT-29 | More active | Doxorubicin |

| Chromene Derivative 5 | HepG-2 | More active | Doxorubicin |

| Chromene Derivative 6 | MCF-7 | More active | Doxorubicin |

Anti-inflammatory and Immunomodulatory Research

The 4H-chromen-4-one structure is a key pharmacophore for anti-inflammatory and immunomodulatory activity. Preclinical studies have demonstrated that derivatives of this compound can effectively suppress inflammatory responses in both in vitro and in vivo models.

The primary mechanism involves the modulation of key signaling pathways and the production of inflammatory mediators. A study on novel 2-phenyl-4H-chromen-4-one derivatives found that they significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The most potent of these compounds was found to downregulate the expression of pro-inflammatory cytokines IL-6 and TNF-α by blocking the TLR4/MAPK signaling pathway. In vivo mouse models of LPS-induced inflammation confirmed these findings, showing a significant decrease in serum levels of IL-6 and TNF-α.

Further research into 4-aryl-4H-chromene derivatives has shown they can reduce NO levels and the production of pro-inflammatory mediators such as MCP-1 and IL-6. A notable finding from this research is that the anti-inflammatory effect is associated with macrophage repolarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, as indicated by an increase in the mannose receptor (CD206) expression.

Table 2: Anti-inflammatory Activity of Chromone and Flavone (B191248) Derivatives This is an interactive table. Hover over a value to see the experimental model.

| Compound | Activity Metric | IC50 (µM) | Key Mechanism |

|---|---|---|---|

| 2-phenyl-4H-chromen-4-one derivative | NO Inhibition | Favorable | Inhibition of TLR4/MAPK pathway |

| 4-aryl-4H-chromene derivative | NO Inhibition | Effective | Macrophage Repolarization (M1 to M2) |

| 7,3´,4´-Trihydroxyflavone | NO Suppression (2D macrophages) | 26.7 | - |

| 7,3´,4´-Trihydroxyflavone | NO Suppression (3D macrophages) | 48.6 | - |

Antioxidant and Free Radical Scavenging Research

The chromen-4-one scaffold is recognized for its antioxidant properties, which are attributed to its ability to donate hydrogen atoms and scavenge free radicals. This activity is crucial for mitigating oxidative stress, a key factor in numerous pathological conditions.

Research on various chromone derivatives has confirmed their capacity to act as potent antioxidants. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay have shown that derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one exhibit significant antiradical activity. This experimental finding aligns with in silico predictions of their antioxidant potential.

Neuropharmacological Research (e.g., neurogenesis promotion, antidepressant effects)

Derivatives of 7,8-disubstituted flavones have emerged as promising agents in neuropharmacological research, particularly for their ability to promote neurogenesis and exert antidepressant-like effects. These activities are primarily mediated through the activation of the TrkB receptor, the main receptor for BDNF.

A key compound in this area of research is 7,8-dihydroxyflavone, a structurally related precursor. To improve its drug-like properties, a derivative, 4'-dimethylamino-7,8-dihydroxyflavone, was synthesized and found to have higher TrkB agonistic activity and a more prolonged activation effect in animal models acs.orgmdpi.com.

Chronic oral administration of both 7,8-dihydroxyflavone and its 4'-dimethylamino derivative has been shown to strongly promote neurogenesis in the dentate gyrus of the hippocampus in mice acs.orgmdpi.com. This enhanced neurogenesis is believed to be a critical component of the mechanism of action for many antidepressant drugs. In line with this, both compounds demonstrated significant antidepressant effects in widely used behavioral models, such as the forced swim test acs.orgmdpi.com. These therapeutic effects are dependent on TrkB activation, highlighting the potential of this class of compounds to pharmacologically mimic the neuroprotective and mood-regulating functions of BDNF acs.org.

Antimicrobial Research (Antibacterial, Antifungal)

Research into the antimicrobial properties of the 4H-chromen-4-one scaffold has revealed that its derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens. While studies focusing specifically on this compound are limited, the broader class of chromenone derivatives has been extensively investigated, demonstrating significant potential in the development of new antimicrobial agents.

Antibacterial Activity

Numerous derivatives of 4H-chromen-4-one have been synthesized and evaluated for their antibacterial efficacy. For instance, a series of novel dithiocarbamate-containing 4H-chromen-4-one derivatives showed good inhibitory effects against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri nih.gov. One of the most potent compounds, E6, exhibited an EC50 value of 0.11 μg/mL against X. axonopodis pv. c., which was significantly better than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper nih.gov. Another compound, E14, was highly effective against X. oryzae pv. o. with an EC50 value of 1.58 μg/mL nih.gov. Scanning electron microscopy revealed that these compounds caused rupture and deformation of the bacterial cell membranes nih.gov.

Similarly, a novel 4H-chromen-4-one derivative isolated from the marine bacterium Streptomyces ovatisporus S4702T demonstrated potent activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/ml against Bacillus subtilis and a Minimum Bactericidal Concentration (MBC) of 0.5 µg/ml against Micrococcus luteus nih.gov.

Chalcones based on a 6-methoxy-2,3-dihydro-4H-chromen-4-one structure have also been synthesized and tested. Several of these derivatives, particularly those with methoxy (B1213986), fluoro, and nitro substitutions on the phenyl ring, showed excellent activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values of 6.25 µg/mL ijacskros.com. Furthermore, studies on 4-hydroxy- and 7-hydroxycoumarin derivatives confirmed their activity against Gram-positive bacteria, especially Bacillus subtilis and Staphylococcus aureus nih.gov.

The table below summarizes the antibacterial activities of selected 4H-chromen-4-one derivatives.

Table 1: Antibacterial Activity of Selected 4H-Chromen-4-one Derivatives

| Compound/Derivative | Target Microorganism | Activity Measurement | Result |

|---|---|---|---|

| Dithiocarbamate Derivative (E6) | Xanthomonas axonopodis pv. citri | EC50 | 0.11 μg/mL nih.gov |

| Dithiocarbamate Derivative (E14) | Xanthomonas oryzae pv. oryzae | EC50 | 1.58 μg/mL nih.gov |

| Marine Streptomyces Derivative | Bacillus subtilis | MIC | 0.25 µg/mL nih.gov |

| Marine Streptomyces Derivative | Micrococcus luteus | MBC | 0.5 µg/mL nih.gov |

| 6-Methoxy Chromanone Chalcones (3a, 3c, 3e, 3h) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | MIC | 6.25 µg/mL ijacskros.com |

| 7-Hydroxycoumarin Derivative (7f) | Bacillus subtilis | MIC | 8 μg/mL nih.gov |

Antifungal Activity

The antifungal potential of chromenone derivatives has also been a subject of investigation. Flavonoids, a class of compounds that includes the chromenone scaffold, are known to possess antifungal properties mdpi.com. For example, 4',7-dimethoxyisoflavone, a related isoflavone (B191592) structure, demonstrated significant antifungal activity against a range of plant pathogenic fungi researchgate.netresearchgate.net. It completely inhibited spore germination of Alternaria brassicae at concentrations from 100 to 1000 ppm and was also effective against various Curvularia and Helminthosporium species at concentrations as low as 250 ppm researchgate.netresearchgate.net. The mechanism of action for many flavonoids involves the disruption of the fungal cell wall, inhibition of efflux pumps, or interference with mitochondrial function leading to reduced ATP synthesis mdpi.com.

The table below details the antifungal activity of 4',7-dimethoxyisoflavone.

Table 2: Antifungal Activity of 4',7-Dimethoxyisoflavone

| Target Microorganism | Concentration for Complete Inhibition |

|---|---|

| Alternaria brassicae | 100 ppm researchgate.netresearchgate.net |

| Helminthosporium penniseti | 250 ppm researchgate.netresearchgate.net |

| Helminthosporium speciferum | 500 ppm researchgate.netresearchgate.net |

| Curvularia species | 500 ppm researchgate.netresearchgate.net |

| Curvularia lunata | 750 ppm researchgate.netresearchgate.net |

| Curvularia maculans | 750 ppm researchgate.netresearchgate.net |

| Alternaria melongenae | 1000 ppm researchgate.netresearchgate.net |

Other Noteworthy Biological Activities (e.g., lipid lowering effects)

Beyond antimicrobial research, derivatives of the 4H-chromen-4-one scaffold have been explored for a variety of other pharmacological activities, with lipid-lowering effects being a notable area of investigation.

A study focused on a series of 2-phenoxychromones, inspired by the liver-protective natural product Capillarisin, identified a specific dimethoxy-chromen-4-one derivative with potent lipid-lowering capabilities mdpi.comnih.govnih.gov. The compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was evaluated for its ability to prevent lipid droplet formation in oleic acid-treated Huh7 human hepatoma cells mdpi.comnih.gov.

The research found that this compound effectively inhibited lipid accumulation with an IC50 value of 32.2 ± 2.1 μM and exhibited no significant cytotoxicity mdpi.comnih.gov. Further investigation into its mechanism of action revealed that the compound reduced the accumulation of lipid droplets by up-regulating the peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α) mdpi.comnih.gov. PGC1α is a key regulator of mitochondrial biogenesis and energy metabolism, and its activation facilitates the catabolism of fat. These findings suggest that 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one holds promise for further development as a therapeutic agent for managing conditions like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) mdpi.comnih.govnih.gov.

Table 3: Lipid-Lowering Activity of a Dimethoxy-chromen-4-one Derivative

| Compound | Cell Line | Activity | IC50 Value |

|---|

Other biological activities reported for different chromen-4-one derivatives include Rho kinase (ROCK) inhibition, which is a potential therapeutic target for diabetic retinopathy, and cholinesterase inhibition for the management of Alzheimer's disease nih.govnih.gov.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Critical Structural Features for Biological Activity

The biological activity of chromone (B188151) derivatives is intricately linked to their structural characteristics. The nature and position of substituents on the chromone scaffold, as well as modifications to the core structure itself, can profoundly influence their pharmacological effects.

The substitution pattern on the benzo-fused ring of the chromone scaffold is a key determinant of biological activity. While direct and extensive SAR studies on 7,8-dimethoxy-4H-chromen-4-one are not widely available in the reviewed literature, studies on related polymethoxyflavones and chromones provide valuable insights. For instance, the presence and position of methoxy (B1213986) groups are known to modulate the electronic and lipophilic properties of the molecule, which in turn affects its interaction with biological targets.

Hydroxylation of methoxy groups can also significantly impact activity. In a study on polymethoxyflavones from orange peel, it was found that the hydroxylation of these compounds was critical for enhancing their pro-apoptotic activity in human breast cancer cells. The hydroxylated polymethoxyflavone fraction was more effective at inhibiting growth and inducing apoptosis than the non-hydroxylated fraction. This suggests that the presence of hydroxyl groups, which can participate in hydrogen bonding, may be crucial for the biological activity of these compounds.

Conversely, in a series of 2-phenoxychromones, it was observed that compounds with a hydroxy group at the C-5 position of the chromone ring exhibited apparent cytotoxicity muni.cz. This highlights the critical importance of the specific positioning of hydroxyl groups in determining the biological and toxicological profile of chromone derivatives.

Substitutions at various positions of the chromone ring play a pivotal role in defining the biological activity of these compounds. Studies on different chromone scaffolds have demonstrated that even minor alterations can lead to significant changes in potency and selectivity.

In a study of amino-7,8-dihydro-4H-chromenone derivatives as potential cholinesterase inhibitors, it was found that substitutions at the R¹ and R² positions were crucial for enhancing inhibitory potency, while substitutions at the R³ position were generally unfavorable jocpr.com. Specifically, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R¹ position significantly increased the inhibitory activity against butyrylcholinesterase (BChE) nih.gov. This indicates that the nature and position of substituents on a phenyl ring attached to the chromone core can dramatically influence biological activity.

For a series of substituted chroman-4-one derivatives, which have a saturated heterocyclic ring compared to chromones, the inhibitory effect against Sirtuin 2 (SIRT2) was found to be dependent on the length of the alkyl chain at the 2-position. An n-propyl chain showed slightly better activity than an n-heptyl substituent, and branching of the chain decreased inhibitory activity nih.gov. The introduction of a bulky phenyl group at the 2-position also resulted in decreased inhibition nih.gov. These findings underscore the sensitivity of biological activity to the steric and electronic properties of substituents at the 2-position.

Furthermore, in a series of 2-phenyl-4H-chromen-4-one derivatives evaluated as cyclooxygenase (COX) inhibitors, the nature and size of the substituent at the C-3 position of the chromone moiety were found to affect both COX-2 inhibitory activity and selectivity.

The following table summarizes the structure-activity relationships of various substituted chromone derivatives based on findings from the literature.

| Scaffold | Position of Substitution | Substituent | Effect on Biological Activity |

| Amino-7,8-dihydro-4H-chromenone | R¹ | 4-chlorobenzyloxy, 4-bromobenzyloxy | Increased BChE inhibitory activity nih.gov |

| Amino-7,8-dihydro-4H-chromenone | R³ | Various | Generally unfavorable for BChE inhibition jocpr.com |

| Chroman-4-one | 2 | n-propyl | Slightly better SIRT2 inhibitory activity than n-heptyl nih.gov |

| Chroman-4-one | 2 | Isopropyl | Less active SIRT2 inhibitor than n-propyl nih.gov |

| Chromone | 2 | Phenyl | Decreased SIRT2 inhibition compared to n-pentyl nih.gov |

| 2-phenyl-4H-chromen-4-one | 3 | Benzyl > Acetyl > Allyl > Et > Me > H > OH | Varied COX-2 inhibitory activity and selectivity |

Modifications to the fundamental chromone core can lead to significant alterations in biological activity. The integrity of the 4-oxo group and the double bond in the pyran ring are often crucial for maintaining the pharmacological effects of these compounds.

In a study on chroman-4-one derivatives as SIRT2 inhibitors, it was demonstrated that the presence of the carbonyl group is an essential feature for potent inhibition nih.gov. This suggests that the 4-oxo group of the chromone ring is a critical pharmacophoric element.

Computational Chemistry and Molecular Modeling

Computational approaches, including ligand-protein docking simulations and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools for elucidating the molecular basis of the biological activity of this compound and its derivatives. These methods provide insights into ligand-receptor interactions and help in the rational design of more potent and selective compounds.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the specific interactions that govern the biological activity of a compound.

While specific docking studies for this compound were not found in the reviewed literature, studies on related chromone derivatives provide a framework for understanding their potential interactions. For instance, in a study of amino-7,8-dihydro-4H-chromenone derivatives as cholinesterase inhibitors, molecular docking simulations revealed that the chromenone ring of these compounds was oriented towards the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while a piperine (B192125) moiety occupied the catalytic anionic site (CAS) nih.gov. These simulations also highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of these ligands.

A typical docking study involves the following key interactions:

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a receptor. The oxygen atoms of the methoxy groups and the carbonyl group of this compound could act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the chromone scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

Pi-Pi Stacking: The aromatic nature of the chromone ring allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The following table illustrates common amino acid residues involved in the binding of small molecules to protein targets, as identified in molecular docking studies of various compounds.

| Protein Target | Interacting Amino Acid Residues | Type of Interaction |

| PfHT1 | Val314, Ser317, Gly183, Ser315, Asn48, Asn52, Thr49 | Hydrogen Bond nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table lists some of the key descriptors that have been found to be important in QSAR studies of chromene derivatives.

| Descriptor Type | Specific Descriptor | Significance in QSAR Models |

| 2D Autocorrelation | Various | Influences apoptosis-inducing activity of 4-aryl-4H-chromenes nih.govnih.gov |

| Quantum Chemical | Dipole Moment | Influences apoptosis-inducing activity of 4-aryl-4H-chromenes nih.govnih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

While a unique pharmacophore model for this compound has not been explicitly detailed in the reviewed literature, studies on broader classes of chromone derivatives provide a basis for hypothesizing its key pharmacophoric features. For instance, research on chromone derivatives as acetylcholinesterase (AChE) inhibitors has led to the development of pharmacophore models that highlight the importance of specific structural motifs. One such model, AAHHRR_4, was developed for a series of chromone derivatives and successfully used to identify potent AChE inhibitors. nih.gov This model incorporates two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings.

Based on the structure of this compound, we can infer its potential contribution to such a pharmacophore model. The carbonyl oxygen at position 4 and the ether oxygens of the methoxy groups at positions 7 and 8 can act as hydrogen bond acceptors. The aromatic ring system of the chromone core would contribute to the aromatic and hydrophobic features of the model. The precise spatial arrangement of these features is critical for biological activity and would be a key output of a dedicated pharmacophore modeling study on this compound and its analogs.

The following table outlines the potential pharmacophoric features of this compound based on the analysis of related chromone derivatives:

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound |

| Hydrogen Bond Acceptor (A) | Carbonyl oxygen at C4, Oxygen atoms of the methoxy groups at C7 and C8 |

| Aromatic Ring (R) | Benzene (B151609) ring of the chromone scaffold |

| Hydrophobic Group (H) | The entire chromone ring system, including the methyl groups of the methoxy substituents |

Virtual screening campaigns utilizing pharmacophore models based on the chromone scaffold have been successful in identifying novel bioactive compounds. For example, a virtual screening of the ChEMBL and MCULE databases using a chromone-based pharmacophore model led to the identification of two hit molecules with high predicted binding affinities for AChE. nih.gov These hits, CHEMBL1319989 and MCULE-2246633290, exhibited docking scores of -8.859 and -9.984 kcal/mol, respectively, and binding free energies of -57.63 and -56.45 kcal/mol. nih.gov

While this compound itself was not identified as a hit in these specific screenings, the success of the approach demonstrates the potential for using a pharmacophore model derived from it or its analogs to discover new compounds with similar biological activities. The substitution pattern of a chromone scaffold is a key determinant of its pharmacological properties, and the 7,8-dimethoxy arrangement would confer specific electronic and steric properties that would be reflected in a targeted virtual screening.

The table below summarizes the results of a hypothetical virtual screening based on a pharmacophore model for chromone derivatives, illustrating the type of data that such a study would generate:

| Database | Number of Screened Compounds | Identified Hits | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) |

| ChEMBL | > 1.9 million | CHEMBL1319989 | -8.859 | -57.63 |

| MCULE | > 5 million | MCULE-2246633290 | -9.984 | -56.45 |

Mechanistic Insights into the Biological Actions of 7,8 Dimethoxy 4h Chromen 4 One

Molecular Basis of Enzyme and Receptor Interactions

The biological activities of chromenone derivatives are often initiated by their direct interaction with specific enzymes and cellular receptors. Research on analogous compounds suggests that 7,8-Dimethoxy-4H-chromen-4-one could interact with several key protein targets.

Derivatives of 7,8-dihydroxyflavone (B1666355), which share the same oxygenation pattern at the 7 and 8 positions, have been identified as potent agonists of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.gov This interaction triggers receptor dimerization and activation, initiating downstream signaling cascades crucial for neuronal survival and neurogenesis. nih.gov

Furthermore, other dimethoxyflavone analogues have been shown to act as antagonists for receptors like the protease-activated receptor 4 (PAR4), which plays a role in thrombosis. nih.gov In silico and in vitro studies on related methoxyflavones predict strong binding interactions with neurotransmitter receptors, including GABA-A receptors (GABRA1, GABRG2) and serotonin (B10506) receptors (5-HT2A, 5-HT2C), suggesting a potential role in modulating neurotransmission.

The inhibition of key enzymes involved in neurodegeneration and inflammation is another established mechanism for related flavonoids. For instance, a flavone (B191248) bearing a 3,4-dimethoxyphenyl group demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. mdpi.com The same study also revealed potent, selective inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory process. mdpi.com

| Target Class | Specific Target | Observed Action (in Analogues) | Potential Implication |

|---|---|---|---|

| Neurotrophin Receptor | TrkB | Agonist | Neuroprotection, Neurogenesis |

| Protease-Activated Receptor | PAR4 | Antagonist | Antithrombotic |

| Neurotransmitter Receptor | GABA-A, Serotonin (5-HT) | Modulator/Binder | Anxiolytic, Neuromodulation |

| Enzyme (Neurodegeneration) | Acetylcholinesterase (AChE) | Inhibitor | Alzheimer's Disease Modulation |

| Butyrylcholinesterase (BChE) | Inhibitor | ||

| Monoamine Oxidase B (MAO-B) | Inhibitor | ||

| Enzyme (Inflammation) | Cyclooxygenase (COX-2) | Inhibitor | Anti-inflammatory |

| 5-Lipoxygenase (5-LOX) | Inhibitor |

Cellular Signaling Pathway Modulation

Interaction with enzymes and receptors translates into the modulation of complex intracellular signaling pathways. Based on studies of related compounds, this compound likely influences several critical cascades.

One of the most prominent pathways implicated is the BDNF/TrkB signaling pathway. Activation of TrkB by 7,8-dihydroxyflavone derivatives leads to downstream signaling that promotes neurogenesis and neuronal survival. nih.gov

In the context of inflammation, chromenone derivatives have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov Specifically, they inhibit the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK and p38. nih.govnih.gov This inhibition prevents the activation of transcription factors responsible for expressing pro-inflammatory genes. nih.gov

Additionally, antagonism of the PAR4 receptor by a dimethoxy-hydroxyflavone analogue was found to inhibit downstream signaling involving Ca2+/protein kinase C, Akt, and the MAP kinases ERK and p38 in human platelets. nih.gov

| Pathway | Key Molecules | Observed Effect (in Analogues) | Biological Outcome |

|---|---|---|---|

| Neurotrophic Signaling | BDNF/TrkB | Activation | Neuronal survival, Neurogenesis |

| Inflammatory Signaling | TLR4/MAPK (ERK, p38) | Inhibition | Reduced pro-inflammatory cytokine production |

| Akt | Inhibition | Modulation of cell survival and inflammation | |

| Platelet Signaling | Ca2+/PKC, Akt, MAPKs | Inhibition | Reduced platelet aggregation |

Mechanistic Pathways of Apoptosis Induction in Cancer Cells

The 4H-chromene scaffold is a core structure in a novel class of anticancer agents that induce apoptosis. Structure-activity relationship studies have consistently shown that substitutions at the 7 and 8 positions can yield highly potent compounds. nih.gov

A primary mechanism of action for these 4-aryl-4H-chromene derivatives is the inhibition of tubulin polymerization. nih.govnih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest at the G2/M phase and subsequently triggers the intrinsic pathway of apoptosis. nih.gov Key hallmarks of this process observed in cancer cells treated with these compounds include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Elucidation of Anti-inflammatory Pathways

The anti-inflammatory properties of methoxyflavones are well-documented and appear to be mediated by multiple mechanisms. A key pathway involves the inhibition of signaling cascades that lead to the production of inflammatory mediators.

As mentioned, chromenone derivatives can suppress the LPS-induced TLR4/MAPK pathway. nih.govresearchgate.net This action curtails the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) in immune cells like macrophages. nih.gov The reduction in NO is a direct result of decreased expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.gov

Furthermore, the direct inhibition of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins, is another significant anti-inflammatory mechanism identified in structurally similar flavonoids. mdpi.com This dual action of suppressing both cytokine and prostaglandin (B15479496) synthesis highlights the compound's potential as a potent anti-inflammatory agent.

Underlying Neuroprotective Mechanisms

The potential neuroprotective effects of this compound are likely multifaceted, stemming from its ability to activate pro-survival pathways and mitigate neuroinflammation.

The most significant neuroprotective mechanism identified for the closely related 7,8-dihydroxyflavone derivatives is the activation of the TrkB receptor, mimicking the effects of BDNF. nih.gov This activation promotes neuronal survival, protects against glutamate-induced excitotoxicity, and stimulates adult neurogenesis, which is crucial for cognitive function and mood regulation. nih.gov Studies show that this activation can prevent neuronal apoptosis by inhibiting the activation of caspase-3. nih.gov

Molecular Mechanisms of Antimicrobial Action

While the specific mechanism for this compound is not elucidated, studies on other 4H-chromen-4-one derivatives point to several potential modes of antimicrobial action. One of the primary mechanisms observed is the disruption of bacterial cell membrane integrity. Scanning electron microscopy has shown that certain dithiocarbamate-containing 4H-chromen-4-one derivatives cause the rupture and deformation of bacterial cell membranes, leading to cell death. nih.gov

Other flavonoids have been found to inhibit bacterial DNA gyrase, interfere with energy metabolism, or inhibit the formation of biofilms. While ergosterol (B1671047) synthesis inhibition is a known mechanism for antifungal agents, and chromenones have shown antifungal activity, direct evidence linking this specific compound to ergosterol inhibition is not yet available. researchgate.net However, the broad antimicrobial activity of the chromenone class suggests that they can interfere with essential cellular processes in a range of pathogens. researchgate.netnih.gov

Advanced Analytical Methodologies and Research Techniques

Chromatographic Techniques for Research Sample Analysis

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov Its application is critical in the research and development of compounds like 7,8-Dimethoxy-4H-chromen-4-one, from synthesis to activity screening.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used primarily for monitoring the progress of chemical reactions during the synthesis of chromenone derivatives. mdpi.combeilstein-journals.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, researchers can quickly visualize the consumption of starting materials and the formation of the desired product. mdpi.com Spots are typically detected using UV light. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of synthesized or isolated compounds. For chromenone derivatives, analytical HPLC is routinely used to confirm that the purity of a compound is greater than 95% before it is used in biological assays. nih.gov Furthermore, specialized online HPLC-DPPH systems are employed for antioxidant activity screening. In this setup, the sample is first separated by an HPLC column, and the eluent is then mixed with a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) solution. mdpi.comnih.gov A decrease in the DPPH radical's characteristic absorbance, detected by a spectrophotometer, indicates the presence of a compound with scavenging activity. mdpi.commdpi.com This method allows for the rapid identification of antioxidant compounds within a complex mixture. nih.gov

Preparative HPLC (prep-HPLC): When high-purity samples are required for structural analysis or biological testing, prep-HPLC is the method of choice for purification. bjmu.edu.cn This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. windows.net Fractions are collected as they elute from the column, and those containing the pure compound are combined, allowing for the isolation of the target molecule from synthetic byproducts or other components of an extract. bjmu.edu.cn

Table 1: Example of Chromatographic Conditions for Chromenone Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| TLC | Silica gel 60 F254 | Dichloromethane: Ethyl acetate (B1210297) (4:1, v/v) | UV light (254 nm) | Reaction Monitoring mdpi.com |

| Analytical HPLC | C18 Column | Acetonitrile–water (20:80, v/v) with 0.1% Acetic Acid | UV (254 nm) | Purity Assessment bjmu.edu.cn |

| Prep-HPLC | C18 Column | Acetonitrile–water (20:80, v/v) | UV (254 nm) | Purification bjmu.edu.cn |

| HPLC-DPPH | C18 Column | Methanol (B129727)/Water Gradient | UV-Vis (517 nm) | Antioxidant Screening mdpi.com |

Spectroscopic and Crystallographic Methods for Structural Characterization

Once a pure sample of a chromenone is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H (proton) and 13C (carbon-13) NMR spectroscopy are the most powerful tools for elucidating the molecular structure of organic compounds in solution. rsc.org These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing researchers to piece together the compound's connectivity and confirm the positions of substituents, such as the methoxy (B1213986) groups in this compound. mdpi.com

X-ray Crystallography: This technique provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, scientists can determine the precise spatial arrangement of every atom. nih.gov This method yields crucial data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. nih.govresearchgate.net

Table 2: Crystallographic Data for a Related Chromenone (5-Hydroxy-7-methoxy-4H-chromen-4-one)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C10H8O4 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | researchgate.net |

| a (Å) | 9.7551 | nih.gov |

| b (Å) | 11.7512 | nih.gov |

| c (Å) | 7.5211 | nih.gov |

| **β (°) ** | 95.094 | nih.gov |

| **V (ų) ** | 858.77 | nih.gov |

Mass Spectrometry for Metabolite Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and investigating its metabolic fate. nih.gov

Purity Assessment: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an accurate mass measurement of a compound. nih.gov This allows for the determination of its elemental composition, serving as a confirmation of its identity and purity. thermofisher.com

Metabolite Identification: When a compound is introduced into a biological system, it can be modified by enzymes into various metabolites. LC-MS is a key technology for detecting and identifying these metabolites. sciex.com By comparing the mass spectra of samples from a treated system versus a control, researchers can identify new peaks corresponding to potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions. The resulting fragmentation patterns provide structural clues that help determine the nature and location of the metabolic modification (e.g., hydroxylation, demethylation). sciex.com Advanced techniques like Electron Activated Dissociation (EAD) can provide even greater detail, helping to distinguish between isomers that might be difficult to resolve with conventional methods. sciex.com

Specialized In Vitro and Ex Vivo Research Models

To investigate the biological activity of this compound in a research context, scientists utilize various cellular and tissue models that can recapitulate aspects of human physiology and disease.

While initial studies may use traditional 2D cell monolayers, advanced cell culture systems offer more physiologically relevant models.

3D Cultures: Three-dimensional cell cultures, such as spheroids or organoids, allow cells to grow and interact with each other in a manner that more closely resembles a natural tissue environment. This can influence cellular responses to compounds compared to 2D cultures.

Co-culture Models: These systems involve growing two or more different cell types together to model the interactions that occur within a tissue. For example, in studying liver effects, hepatocytes might be co-cultured with stellate cells to model fibrotic processes.

Organotypic slice cultures are ex vivo models where a thin slice of tissue, such as from the brain, is kept viable in a culture dish for an extended period. This method preserves the complex cellular architecture and synaptic connections of the original tissue. For a compound with potential neuroactive properties, these cultures would allow researchers to study its effects on neuronal viability, synaptic function, and inflammatory responses within an intact neural circuit.

Understanding if and how a compound interacts with its intended molecular target is crucial.

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified protein, such as an enzyme. For example, if this compound were hypothesized to inhibit a specific kinase, a biochemical assay would directly measure the enzyme's activity in the presence of varying concentrations of the compound.

Biophysical Assays: These techniques directly measure the binding interaction between a compound and its target protein. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is one such method. It uses fluorescently labeled components to detect binding events in real-time, providing quantitative data on binding affinity and kinetics, even within living cells. nih.gov Such assays are critical for confirming that a compound engages its target within a cellular environment. nih.gov

Future Directions and Identified Research Gaps

Exploration of Novel Biological Activities and Therapeutic Potential

The core 4H-chromen-4-one structure is a fertile ground for discovering new medicines, and the addition of methoxy (B1213986) groups at the 7 and 8 positions creates a unique electronic and steric profile that influences its biological interactions. While existing research has laid some groundwork, the full therapeutic potential of 7,8-Dimethoxy-4H-chromen-4-one and related structures is still largely untapped. Current and future explorations are branching into several key areas.

Neurodegenerative and Neuroprotective Roles: A significant and promising area of research is the application of chromone (B188151) derivatives in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govrsc.org The chromone scaffold is being utilized to develop multi-target-directed ligands (MTDLs) capable of simultaneously modulating several pathological pathways. rsc.org Research has shown that chromone derivatives can inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), as well as prevent the aggregation of amyloid-β plaques, which are hallmarks of Alzheimer's disease. nih.govrsc.org

For instance, a synthetic derivative of the related 7,8-dihydroxyflavone (B1666355), known as 4'-DMA-7,8-DHF, has been shown to promote neurogenesis and exhibit antidepressant effects. nih.gov Furthermore, other chromene derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress by modulating signaling pathways such as the ERK-CREB pathway. mdpi.com The specific contribution of the 7,8-dimethoxy substitution pattern to these neuroprotective effects is a critical area for future investigation.

Anti-inflammatory and Immunomodulatory Effects: Chronic inflammation is an underlying factor in numerous diseases. Chromone derivatives are being actively investigated for their anti-inflammatory properties. nih.gov Studies on various 2-phenyl-4H-chromen-4-one derivatives have shown they can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov This leads to a downregulation in the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Additionally, certain chromone derivatives have been identified as potent inhibitors of bromodomain-containing protein 4 (BRD4), a key regulator of inflammatory gene expression, highlighting their potential as therapeutics for inflammatory diseases. utmb.edu

Anticancer and Cytotoxic Activities: The potential of the 4H-chromen-4-one scaffold as an anticancer agent is another major research focus. A novel derivative isolated from marine Streptomyces ovatisporus demonstrated potent cytotoxic activity against human colon carcinoma and prostate adenocarcinoma cell lines, with less cytotoxicity against normal cells. nih.gov Research into related methoxy-substituted coumarins and chromones has also shown activity against hepatocellular carcinoma cells. researchgate.netcu.edu.eg Future studies will likely explore the specific mechanisms by which this compound and its analogs induce cancer cell death and inhibit tumor growth.

Antimicrobial and Other Emerging Activities: Beyond the major therapeutic areas, the chromone scaffold is showing promise in other fields. Researchers have designed and synthesized novel 4H-chromen-4-one derivatives with significant activity against multidrug-resistant tuberculosis. nih.gov Other studies have pointed to the antibacterial potential of new chromone derivatives. nih.gov Furthermore, related dimethoxy-chromone structures have been found to possess lipid-lowering effects in liver cells, suggesting a potential role in managing metabolic disorders like nonalcoholic fatty liver disease (NAFLD). mdpi.com

The table below summarizes the emerging therapeutic applications for the broader class of chromone derivatives, many of which represent promising avenues for the specific investigation of this compound.

| Therapeutic Area | Potential Biological Target/Mechanism | Investigated Chromone Type |

| Neurodegenerative Diseases | Inhibition of AChE, BuChE, MAO-A/B; Prevention of Aβ aggregation. nih.govrsc.org | General Chromone Scaffold |

| Promotion of neurogenesis; TrkB receptor activation. nih.gov | 7,8-Dihydroxyflavone Derivatives | |

| Inflammatory Diseases | Inhibition of TLR4/MAPK signaling pathway; Reduction of NO, IL-6, TNF-α. nih.gov | 2-Phenyl-4H-chromen-4-one Derivatives |

| Inhibition of Bromodomain-containing protein 4 (BRD4). utmb.edu | General Chromone Derivatives | |

| Cancer | Cytotoxicity against various cancer cell lines (e.g., colon, prostate). nih.gov | Novel 4H-chromen-4-one Derivative |

| Telomerase inhibition and pro-apoptotic activity. researchgate.net | 8-Substituted-7-methoxy-coumarins | |

| Infectious Diseases | Activity against drug-sensitive and multidrug-resistant tuberculosis. nih.gov | 4H-chromen-4-one Derivatives |

| Antibacterial activity against Bacillus subtilis and Micrococcus luteus. nih.gov | Novel 4H-chromen-4-one Derivative | |

| Metabolic Diseases | Reduction of lipid accumulation in hepatocytes; Upregulation of PGC1α. mdpi.com | 5,7-Dimethoxy-2-phenoxychromen-4-one |

Future research should systematically screen this compound against a wide panel of biological targets to uncover novel activities and expand its therapeutic potential beyond the currently explored areas.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7,8-Dimethoxy-4H-chromen-4-one and its derivatives?

- Answer : Two primary routes are used:

- Cyclization : A diketone precursor (e.g., 1-(substituted phenyl)-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione) undergoes acid-catalyzed cyclization in glacial acetic acid with concentrated H₂SO₄, yielding dimethoxy chromen-4-ones (60% yield after purification via flash chromatography) .

- Demethylation : Methoxy groups are selectively removed using hydrobromic acid (HBr) under reflux, followed by neutralization and extraction (e.g., yielding 7,8-dihydroxy derivatives with ~52% yield) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy vs. hydroxy groups) and aromatic proton coupling .

- X-ray crystallography : Resolves bond lengths, angles, and non-planar distortions (e.g., chromene unit RMS deviation: 0.199 Å) .

- Mass spectrometry : MS-ESI confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives?

- Answer :

- Catalyst selection : Use H₂SO₄ over milder acids to enhance cyclization efficiency .

- Reaction conditions : Reflux in glacial acetic acid (1–2 hours) minimizes side reactions .

- Purification : Flash chromatography (30% EtOAc/hexane) improves purity (>95% by HPLC) .

- Challenges : Demethylation with HBr requires precise pH control to avoid over-hydrolysis .

Q. How can contradictions in crystallographic data for chromen-4-one derivatives be resolved?

- Answer :

- Software validation : Use SHELXL for refinement (R factor < 0.04) and validate hydrogen bonding/planarity with PLATON .

- Cross-validation : Compare experimental data (e.g., bond angles) with density functional theory (DFT) calculations to resolve planar vs. puckered ring ambiguities .

Q. What methodologies assess the pharmacological potential of this compound derivatives?

- Answer :

- Computational docking : AutoDock/Vina predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro, with scores comparable to curcumin) .

- In vitro assays : Test neurogenesis (PC12 cell differentiation) or antiviral activity (IC₅₀ values in Vero cells) .

Q. How do substituent modifications influence the biological activity of chromen-4-one derivatives?

- Answer :

- Methoxy vs. hydroxy groups : Hydroxy derivatives (e.g., 7,8-dihydroxy) exhibit enhanced neuroprotective effects due to improved hydrogen bonding with TrkB receptors .

- Substituent position : 4'-Fluoro or 4'-dimethylamino groups on the phenyl ring modulate solubility and membrane permeability .

Specialized Methodological Questions

Q. What computational strategies model the interactions of this compound with biological targets?

- Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors/donors (e.g., methoxy O-atoms) for target engagement .

Q. How are chromen-4-one derivatives isolated from natural sources, and what challenges arise?

- Answer :

- Extraction : Use ethanol/water mixtures to isolate compounds like oleracones from Portulaca oleracea .

- Purification : Countercurrent chromatography (CCC) resolves structural analogs (e.g., 6,8-dimethoxy vs. dihydro derivatives) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Answer :

- Storage : Protect from light and moisture (store at –20°C under argon) to prevent oxidation .

- Analytical validation : Monitor degradation via HPLC (e.g., peak splitting indicates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.